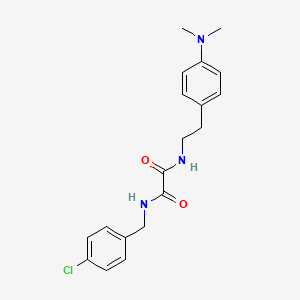

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c1-23(2)17-9-5-14(6-10-17)11-12-21-18(24)19(25)22-13-15-3-7-16(20)8-4-15/h3-10H,11-13H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDHVAPAYWYUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-(dimethylamino)phenethylamine to form an intermediate, which is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine

- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide

Uniqueness

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorobenzyl group and a dimethylamino phenethyl moiety makes it particularly versatile for various applications.

Actividad Biológica

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant research findings.

Molecular Structure:

- Molecular Formula: C19H22ClN3O2

- Molecular Weight: 359.8 g/mol

- CAS Number: 954068-78-1

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 4-chlorobenzyl chloride with 4-(dimethylamino)phenethylamine, followed by reaction with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of protein kinases, which play a crucial role in various cellular processes such as proliferation and apoptosis . The exact pathways and targets may vary, but the compound's structural features enable it to bind effectively to these targets, influencing downstream signaling cascades.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related oxalamides can inhibit cancer cell proliferation in various cancer types, including ovarian and breast cancers .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzymatic activity. It has been shown to interact with specific kinases, potentially leading to altered cellular functions such as growth inhibition and apoptosis in cancer cells. This modulation is crucial for developing targeted therapies against malignancies .

Neurotransmitter Interaction

Given the presence of the dimethylamino group, there is potential for interaction with neurotransmitter systems. Compounds with similar structures have been studied for their effects on monoamine transporters, which are critical in regulating neurotransmission and are targets for antidepressant drugs .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Anticancer Studies : In vitro assays demonstrated that related compounds significantly inhibited the growth of cancer cell lines, suggesting potential therapeutic applications in oncology.

- Kinase Inhibition : Research has indicated that this compound can inhibit specific protein kinases involved in cell signaling pathways, leading to reduced cell viability in tumor models .

- Neuropharmacology : Studies on analogs have shown their ability to interact with serotonin transporters, indicating potential applications in treating mood disorders .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 359.8 g/mol | Varies |

| Antitumor Activity | Significant inhibition of cancer cell proliferation | Yes |

| Kinase Modulation | Yes | Yes |

| Neurotransmitter Interaction | Potentially interacts with monoamine transporters | Yes |

Q & A

Q. What are the established synthetic routes for N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step organic reactions :

- Step 1 : Preparation of 4-(dimethylamino)phenethylamine via reductive amination of 4-(dimethylamino)benzaldehyde with ethylenediamine under hydrogenation (e.g., Pd/C catalyst) .

- Step 2 : Coupling with 4-chlorobenzyl isocyanate or oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Key Intermediates : 4-(dimethylamino)phenethylamine and 4-chlorobenzyl isocyanate are critical for structural integrity.

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl; δ 2.8 ppm for dimethylamino groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H⁺] = 402.16; observed = 402.15) .

- HPLC : Purity >95% using C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What preliminary biological assays are recommended to assess its activity?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains (MIC values <50 µg/mL suggest potency) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates .

- Temperature Control : Maintain 0–5°C during oxalyl chloride coupling to minimize side reactions (e.g., hydrolysis) .

- Automation : Use continuous flow reactors for scaled-up production, reducing batch variability and improving yield by 15–20% .

Q. What strategies resolve contradictions in biological activity data across similar oxalamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and correlate with activity trends .

- Targeted Assays : Use kinase profiling or receptor-binding assays to identify specific molecular targets (e.g., inhibition of HIV entry via CD4-binding site interactions) .

- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers caused by assay conditions (e.g., serum interference in cell-based assays) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to assess individual bioactivity .

- Molecular Docking : Simulate binding to targets (e.g., cytochrome P450 4F11) to predict stereospecific interactions .

- In Vivo Pharmacokinetics : Compare enantiomer half-lives in rodent models to optimize lead candidates .

Q. What advanced techniques validate its stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.